Guaiacol phosphate

Description

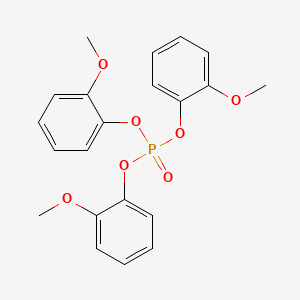

Structure

3D Structure

Properties

CAS No. |

563-03-1 |

|---|---|

Molecular Formula |

C21H21O7P |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

tris(2-methoxyphenyl) phosphate |

InChI |

InChI=1S/C21H21O7P/c1-23-16-10-4-7-13-19(16)26-29(22,27-20-14-8-5-11-17(20)24-2)28-21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |

InChI Key |

ADBFDJQRBQZXAB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |

Canonical SMILES |

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |

melting_point |

91.0 °C |

Other CAS No. |

563-03-1 |

Pictograms |

Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Guaiacol Phosphate and Its Functionalized Derivatives

Phosphorylation Reactions for Guaiacol (B22219) Phosphate (B84403) Synthesis

The introduction of a phosphate group onto the guaiacol scaffold is a key transformation, with phosphorus oxychloride being a prominent reagent in this process.

Utilizing Phosphorus Oxychloride in Organophosphate Synthesis

Phosphorus oxychloride (POCl₃) is a widely employed phosphorylating agent for the synthesis of aryl phosphates. google.comnih.gov The reaction typically involves the treatment of a phenolic compound, such as guaiacol, with phosphorus oxychloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. acs.orgacs.org This method's conditions can be controlled to be mild enough to preserve other sensitive functional groups within the molecule. nih.gov The general utility of this approach is well-established for creating a variety of organophosphate esters. google.comlookchem.com For instance, the synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate) is achieved through direct phosphorylation with phosphorus oxychloride followed by hydrolysis. clockss.org

The synthesis of aryl phosphorodichloridates from phenols and phosphoryl chloride can be catalyzed by agents like aluminum chloride. lookchem.com The ratio of phosphorus oxychloride to the phenolic compound can be varied to control the degree of phosphorylation. google.com

Alternative Synthetic Routes to Aryl Phosphate Esters

Beyond the use of phosphorus oxychloride, other methods for synthesizing aryl phosphate esters have been developed. One such method involves the reaction of dicyclohexylamine (B1670486) salts of substituted phenols with dialkyl hydrogen phosphite (B83602) and carbon tetrachloride, which has been shown to produce dialkyl arylphosphate esters in improved yields. capes.gov.br Another approach is the Michaelis-Arbuzov reaction, which can be used to form C-P bonds, though it often requires high temperatures. acs.org More recent developments include milder, palladium-catalyzed versions of the Michaelis-Arbuzov reaction. organic-chemistry.org Copper-catalyzed methods also provide an efficient route for the P-arylation of organophosphorus compounds containing a P-H bond. organic-chemistry.org

Synthesis of Guaiacol Phosphate Analogs and Precursors

The synthesis of functionalized analogs of this compound often leverages renewable resources like eugenol (B1671780) and vanillin (B372448), which are structurally related to guaiacol.

Preparation of Tris(4-allyl-2-methoxyphenyl) Phosphate from Renewable Resources

Tris(4-allyl-2-methoxyphenyl) phosphate (TAMPP), a functionalized derivative, is synthesized from eugenol, a renewable resource. mdpi.comfigshare.comacs.org The synthesis involves a nucleophilic substitution reaction where eugenol is reacted with phosphorus oxychloride. mdpi.com In a typical procedure, eugenol is dissolved in a solvent like ethyl acetate (B1210297) along with triethylamine. acs.org Phosphorus oxychloride is then added dropwise while maintaining a low temperature (0–5 °C). acs.org The reaction mixture is subsequently stirred at room temperature for an extended period to ensure completion. acs.org This one-step method can also be conducted using water as a solvent, highlighting a move towards more environmentally benign synthetic processes. figshare.comacs.orgfigshare.com The successful synthesis is confirmed by the disappearance of the hydroxyl group's characteristic peak in spectroscopic analysis. mdpi.com

| Reactants | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

| Eugenol | Phosphorus oxychloride, Triethylamine | Ethyl acetate | 0-5 °C initially, then room temperature for 16h | Tris(4-allyl-2-methoxyphenyl) phosphate | 78% | acs.org |

| Eugenol | Phosphorus oxychloride | Water | - | Tris(4-allyl-2-methoxyphenyl) phosphate | - | figshare.comacs.org |

Synthesis of Tris(4-formyl-2-methoxyphenyl) Phosphate from Vanillin

Vanillin, another important bio-based platform chemical, serves as a precursor for the synthesis of tris(4-formyl-2-methoxyphenyl) phosphate (TMP). acs.orggoogle.com This synthesis is achieved through a condensation reaction between vanillin and phosphorus oxychloride. acs.org The process involves dissolving vanillin and triethylamine in ethyl acetate, followed by the dropwise addition of phosphorus oxychloride at 0 °C. acs.org The resulting product is then recrystallized from ethanol. acs.org Vanillin itself can be derived from various sources, including the oxidation of lignin (B12514952) and through biotransformation of compounds like ferulic acid and eugenol. google.com

| Reactants | Reagents | Solvent | Key Conditions | Product | Reference |

| Vanillin | Phosphorus oxychloride, Triethylamine | Ethyl acetate | 0 °C | Tris(4-formyl-2-methoxyphenyl) phosphate | acs.org |

Strategies for Introducing Phosphate Functionality to Guaiacol-Derived Structures

The introduction of phosphate groups to structures derived from guaiacol is a key strategy for modifying their properties. This functionalization can be achieved through various phosphorylation methods. The choice of the phosphorylating agent and reaction conditions is critical and depends on the specific structure of the guaiacol derivative and the desired degree of phosphorylation. google.com

For instance, phosphorus-containing imine derivatives of vanillin have been synthesized in a two-stage process. The first stage involves the formation of an imine, followed by the incorporation of a phosphorus moiety in the second stage. researchgate.net This highlights the versatility of synthetic strategies in creating functionalized, bio-based phosphate compounds. Furthermore, the modification of zeolites with phosphoric acid has been shown to tune their acidic properties for applications in the hydrodeoxygenation of guaiacol, demonstrating another facet of phosphorus chemistry in relation to this important platform molecule. mdpi.com

Chemical Reactivity and Transformation Pathways of Guaiacol Phosphate

Hydrolysis and Ester Cleavage Mechanisms of Guaiacol (B22219) Phosphate (B84403)

The hydrolysis of organophosphate esters like guaiacol phosphate involves the cleavage of the P-O-C (ester) bond. This process can be catalyzed by either acid or base and is a critical pathway for their degradation in aqueous environments.

Under acidic conditions , the hydrolysis of phosphate esters can proceed through several mechanisms. A common pathway involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov This generally leads to P-O bond cleavage. nih.gov For some phosphate esters, an alternative mechanism involving C-O bond cleavage can occur, though it is less frequent. nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the acid concentration, with optimal rates often observed at specific molarities. nih.gov

Base-catalyzed hydrolysis also proceeds via nucleophilic attack on the phosphorus atom, in this case by a hydroxide (B78521) ion. unipd.it This is often a more straightforward process compared to acid catalysis and is a common method for the cleavage of phosphate esters. unipd.it

In addition to chemical hydrolysis, enzymatic hydrolysis represents a significant transformation pathway. Hydrolases, such as phosphatases, esterases, and lipases, are capable of cleaving ester bonds with high efficiency and specificity. unipd.it The mechanism of these enzymes often involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartic acid) that facilitates the nucleophilic attack on the carbonyl or phosphoryl group of the substrate. unipd.it

The table below summarizes the general mechanisms for phosphate ester hydrolysis.

| Catalyst | General Mechanism | Key Intermediates/Steps |

| Acid | Protonation of phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. | Protonated phosphate ester |

| Base | Nucleophilic attack of hydroxide ion on the phosphorus atom. | Pentacoordinate intermediate |

| Enzyme (Hydrolase) | Nucleophilic attack by an active site residue (e.g., serine) on the phosphorus atom, often assisted by a catalytic triad. | Acyl-enzyme intermediate |

Thermal Degradation Pathways of this compound in Materials

This compound is utilized as a flame retardant in various materials. ontosight.ai Its efficacy in this role is directly related to its thermal degradation behavior. When subjected to high temperatures, organophosphate flame retardants decompose and release phosphorus-containing species that can quench flames in both the gas and condensed phases.

The thermal degradation of guaiacol itself, a component of this compound, provides insight into potential decomposition pathways. Lignin (B12514952), a complex polymer from which guaiacol is derived, thermally decomposes over a broad temperature range (200-500 °C). cellulosechemtechnol.ro The pyrolysis of guaiacol can lead to the cleavage of the O-CH₃ bond (demethylation) to form catechol and methanol, or the cleavage of the aromatic C-O bond. cellulosechemtechnol.rorsc.org Studies on the pyrolysis of methoxyphenols indicate that an initial decomposition step is the loss of a methyl radical (HOC₆H₄OCH₃ → HOC₆H₄O• + •CH₃). acs.org

At temperatures between 350-450 °C, the demethylation of dimethoxy- groups can convert phenols into pyrocatechols. cellulosechemtechnol.ro Further degradation can involve the cleavage of the C-C bond of the side chain. cellulosechemtechnol.ro The thermal degradation of curcumin, which contains ferulic acid units similar in structure to guaiacol, results in products like vanillin (B372448), ferulic acid, and 4-vinyl guaiacol, indicating that decarboxylation and cleavage reactions are prominent at elevated temperatures. rsc.org

The table below outlines potential thermal degradation products of guaiacol, which are relevant to the decomposition of this compound.

| Temperature Range (°C) | Primary Degradation Process | Potential Products |

| 200-500 | Initial decomposition, demethylation, demethoxylation | Catechol, Methanol, Phenols |

| >400 | Side-chain cleavage, ring-opening | Low molecular weight fragments, Char |

Oxidation and Reduction Reactions of this compound Analogues

The guaiacol moiety in this compound is susceptible to oxidation and reduction reactions. Guaiacol itself is readily oxidized by various agents. bioscience.co.uk For instance, manganese dioxide (MnO₂), a common oxidizing agent in aquatic environments, can be reduced to Mn(II) by electron-rich organic compounds like guaiacol. researchgate.net This redox reaction can influence the aggregation of MnO₂ colloids. researchgate.net

Enzymatic oxidation of guaiacol is also a well-studied process. Lignin peroxidase, an enzyme produced by ligninolytic fungi, catalyzes the oxidation of guaiacol. nih.gov The reaction proceeds through the formation of enzyme intermediates (Compound I and Compound II) and results in the formation of tetraguaiacol. nih.gov Veratryl alcohol, another secondary metabolite of these fungi, can act as a mediator in this oxidation process. nih.gov

The electrocatalytic conversion of guaiacol, as a model for lignin monomers, has also been investigated. acs.org Electrocatalytic hydrogenation (ECH) can lead to a variety of products, including 2-methoxycyclohexanol, 2-methoxycyclohexanone, phenol, cyclohexanol, and cyclohexanone. acs.org The product distribution is dependent on the catalyst used (e.g., Pt/C) and the reaction conditions, such as pH. acs.org

| Reaction Type | Reagent/Catalyst | Products |

| Chemical Oxidation | Manganese Dioxide (MnO₂) | Oxidized guaiacol derivatives, Mn(II) |

| Enzymatic Oxidation | Lignin Peroxidase | Tetraguaiacol |

| Electrocatalytic Hydrogenation | Pt/C, various electrolytes | 2-methoxycyclohexanol, phenol, cyclohexanol, etc. |

Reactivity in "Click" Photopolymerization Reactions (e.g., Thiol-Ene Systems)

"Click" chemistry refers to a class of reactions that are highly efficient, produce minimal byproducts, and are easy to perform. The thiol-ene reaction is a prominent example of a "click" reaction, often initiated by photopolymerization. acs.org This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene). mdpi.com

While this compound itself does not possess the typical "ene" functionality for direct participation in thiol-ene reactions, its derivatives or related phenolic compounds can be functionalized to do so. For example, lignin, from which guaiacol is derived, can be chemically modified by allylation to introduce "ene" groups. acs.org These allylated lignin derivatives can then be cross-linked with multifunctional thiols to form thermoset resins. acs.org

The versatility of the thiol-ene reaction allows for the incorporation of various natural compounds into polymer networks. Eugenol (B1671780), a compound structurally related to guaiacol, has been used in thiol-ene click reactions to create new polymer structures. mdpi.com Furthermore, the development of vitrimers, a class of polymers that can be reprocessed, has utilized thiol-ene photopolymerization with bio-based monomers. rsc.org

The table below highlights the key features of thiol-ene "click" reactions relevant to the functionalization of guaiacol-related structures.

| Feature | Description |

| Reactants | A multifunctional thiol and a multifunctional ene (alkene). |

| Initiation | Typically photoinitiated using a photoinitiator. acs.org |

| Mechanism | Radical-mediated chain reaction involving propagation and chain transfer steps. mdpi.com |

| Advantages | High efficiency, no byproducts, oxygen tolerance, mild reaction conditions. researchgate.net |

| Application | Synthesis of cross-linked polymer networks, thermosets, and vitrimers. acs.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of Guaiacol Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Guaiacol (B22219) phosphate (B84403). By analyzing the behavior of ¹H, ¹³C, and ³¹P nuclei in a magnetic field, the connectivity and chemical environment of atoms within the molecule can be mapped out.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Guaiacol phosphate is expected to show distinct signals corresponding to the methoxy (B1213986) and aromatic protons. The three equivalent methoxy (-OCH₃) groups would produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The twelve aromatic protons, distributed across three identical 2-methoxyphenyl groups, are chemically non-equivalent and would appear in the aromatic region (approximately 6.8-7.5 ppm). Due to ortho- and meta-coupling, these signals would present as a complex series of multiplets.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, this compound would exhibit signals for each unique carbon atom. The methoxy carbons are expected to produce a single peak around 55-60 ppm. The aromatic region would be more complex, showing six distinct signals for the carbon atoms of the phenyl ring, as they are no longer chemically equivalent due to the substitution pattern. The carbon atom bonded to the phosphate group (C-O-P) would likely appear furthest downfield among the aromatic carbons.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds. Since this compound contains a single, unique phosphorus atom in a phosphate triester environment, its proton-decoupled ³¹P NMR spectrum is predicted to show a sharp singlet. The chemical shift for phosphate triesters typically falls within the range of 0 to -20 ppm, relative to an 85% phosphoric acid standard. researchgate.netwikipedia.orghuji.ac.il

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 - 4.0 | Singlet | -OCH₃ Protons |

| ¹H | ~6.8 - 7.5 | Multiplets | Aromatic Protons |

| ¹³C | ~55 - 60 | - | -OCH₃ Carbons |

| ¹³C | ~110 - 155 | - | Aromatic Carbons |

| ³¹P | ~0 to -20 | Singlet | Phosphate Phosphorus |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode, the spectrum would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of this compound (416.36 g/mol ), these peaks would appear at m/z values of approximately 417.1, 439.1, and 455.1, respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₂₁H₂₁O₇P). The precise mass measurement from HRMS would allow for the differentiation between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecule's identity. Potential fragmentation in the mass spectrometer could involve the loss of one or more 2-methoxyphenoxy groups.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂₁H₂₂O₇P]⁺ | 417.10976 |

| [M+Na]⁺ | [C₂₁H₂₁O₇PNa]⁺ | 439.09170 |

| [M+K]⁺ | [C₂₁H₂₁O₇PK]⁺ | 455.06564 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the phosphate and guaiacyl moieties. A very strong band corresponding to the P=O stretching vibration is characteristic of phosphate esters and typically appears in the region of 1300-1250 cm⁻¹. The asymmetric P-O-C (aryl) stretching vibrations are expected to produce strong bands between 1050 and 990 cm⁻¹. Other key absorptions include those from the guaiacyl group: aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching of the methoxy groups between 2950-2850 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-O stretching from the ether linkage around 1250 cm⁻¹. researchgate.netvscht.czlibretexts.org

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, typically give a strong signal in the Raman spectrum. The symmetric stretching of the P-O-C bonds would also be Raman active. While the P=O stretch is strong in the IR, it is generally weaker in the Raman spectrum. The symmetric stretching mode of the phosphate ion (PO₄³⁻) typically appears as a very strong, sharp band around 937-964 cm⁻¹ in Raman spectra, and related vibrations in phosphate esters can also be prominent. metrohm.comresearchgate.netcopernicus.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | ~2950 - 2850 | IR, Raman |

| Aromatic C=C Stretch | ~1600 - 1450 | IR, Raman |

| P=O Stretch | ~1300 - 1250 | IR (Strong) |

| Aryl-O Stretch (Ether) | ~1270 - 1230 | IR (Strong) |

| P-O-C (Aryl) Stretch | ~1050 - 990 | IR, Raman |

X-ray Diffraction Studies for Solid-State Structure (if applicable)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the solid-state structure of a molecule. It provides precise information about the spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles.

As of now, there are no publicly available crystal structures for this compound. If a suitable single crystal could be grown and analyzed, an XRD study would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Molecular Conformation: The precise three-dimensional shape of the molecule in the solid state, including the orientation of the three 2-methoxyphenyl groups relative to the central phosphate core.

Bond Parameters: Highly accurate measurements of P=O and P-O bond lengths, as well as O-P-O and P-O-C bond angles. This data can offer insights into the electronic nature of the bonding.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or hydrogen bonds (if co-crystallized with a suitable solvent).

This technique would provide the ultimate structural confirmation for this compound, complementing the data obtained from spectroscopic methods.

Applications of Guaiacol Phosphate in Materials Science and Engineering

Utilization as a Flame Retardant in Polymer Systems

While direct research on the application of guaiacol (B22219) phosphate (B84403) as a flame retardant is limited, studies on phosphorus-containing derivatives of guaiacol showcase significant potential in enhancing the fire resistance of polymer systems, particularly epoxy resins. These derivatives leverage the synergistic effect of phosphorus and the aromatic structure of guaiacol to impart flame retardancy.

One notable example is a bio-based flame retardant, referred to as PGD, synthesized from 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide (DOPO), 1,4-phthalaldehyde, and guaiacol. rsc.org The incorporation of this guaiacol derivative into an epoxy resin (EP) matrix has been shown to significantly improve its flame-retardant properties. For instance, an epoxy resin containing a low phosphorus content of 0.39 wt% (EP/PGD-5.0) achieved a V-0 rating in the UL-94 vertical burning test and a limiting oxygen index (LOI) of 32.6%. rsc.org The mechanism of flame retardancy is attributed to the phosphorus components, which can act in both the gas phase by quenching flammable radicals and in the condensed phase by promoting the formation of a protective char layer. rsc.org The introduction of the PGD flame retardant also led to a reduction in the peak heat release rate (PHRR), total heat release (THR), and total smoke production (TSP) of the epoxy composite. rsc.org

These findings underscore the potential of leveraging the chemical structure of guaiacol to design effective and environmentally friendly flame retardants for a variety of polymer systems.

Integration into Polymer Networks for Enhanced Material Properties

Guaiacol phosphate derivatives have been successfully integrated into different polymer networks to enhance their intrinsic properties, leading to the development of advanced materials with tailored functionalities.

The properties of these networks can be systematically tuned by varying the functionality of the thiol crosslinker. The resulting TAMPP-SH networks exhibit excellent thermal and mechanical properties. Specifically, a network crosslinked with a tetrafunctional thiol (TAMPP-SH4) demonstrated a high glass transition temperature (Tg) of 35 °C, a tensile strength of 19.8 ± 0.6 MPa, and a modulus of 601.6 ± 22.4 MPa, all while maintaining good flexibility. This research highlights the potential of phosphate-containing compounds derived from guaiacol and its analogues for the development of high-performance, bio-based UV-curable materials.

The modification of epoxy resins with this compound derivatives has been a significant area of research, aiming to enhance their flame retardancy, thermal stability, and mechanical properties. A phosphorus-containing bio-based flame retardant (PGD) synthesized from guaiacol, DOPO, and 1,4-phthalaldehyde has demonstrated notable improvements in the performance of epoxy resins. rsc.org The incorporation of PGD not only imparts excellent flame retardancy but also positively influences the mechanical properties of the cured epoxy. For example, the flexural strength and modulus of an epoxy resin modified with 7.5 wt% PGD (EP/PGD-7.5) increased by 12.0% and 29.3%, respectively, compared to the unmodified epoxy. rsc.org Furthermore, the tensile strength and modulus of an epoxy resin with 5.0 wt% PGD (EP/PGD-5.0) were improved by 13.3% and 14.0%, respectively. rsc.org

These enhancements are attributed to the good compatibility of the guaiacol derivative with the epoxy matrix and its ability to be chemically integrated into the polymer network, leading to a more robust and high-performance thermoset material.

Incorporation into Aerogel Architectures for Functional Materials

Currently, there is no available research literature detailing the incorporation of this compound or its derivatives into aerogel architectures for the development of functional materials.

Impact of this compound on Mechanical and Thermal Performance of Composites

The incorporation of this compound derivatives into polymer composites has a pronounced positive impact on their mechanical and thermal performance. As demonstrated in the modification of epoxy resins with the PGD flame retardant, significant improvements in both strength and stiffness can be achieved. rsc.org

The thermal stability of the composites is also enhanced. The introduction of PGD into the epoxy matrix resulted in an increase in the char residue at high temperatures, indicating the formation of a more stable and protective char layer. rsc.org The glass transition temperature (Tg) of the modified epoxy resins also showed interesting behavior; the Tg of the epoxy with 2.5 wt% PGD (EP/PGD-2.5) increased by 4.7% compared to the pure epoxy, while the Tg of the sample with 7.5 wt% PGD was only slightly lower than that of the unmodified epoxy. rsc.org This indicates that the guaiacol-based additive can enhance the material's performance without significantly compromising its service temperature.

The data presented in the following tables summarize the key performance enhancements observed in polymer composites modified with guaiacol derivatives.

Table 1: Mechanical Properties of Epoxy Resins Modified with a Guaiacol-Based Flame Retardant (PGD)

| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|---|

| Pure EP | 108.3 ± 3.5 | 2.46 ± 0.08 | 65.4 ± 2.1 | 2.21 ± 0.07 |

| EP/PGD-5.0 | - | - | 74.1 ± 2.5 | 2.52 ± 0.09 |

Data sourced from a study on a phosphorus-containing bio-based flame retardant (PGD) synthesized from guaiacol. rsc.org

Table 2: Thermal and Flame Retardant Properties of Epoxy Resins Modified with a Guaiacol-Based Flame Retardant (PGD)

| Material | Tg (°C) | LOI (%) | UL-94 Rating | Char Residue at 700°C (%) | PHRR (W/g) | THR (kJ/g) | TSP (m²/kg) |

|---|---|---|---|---|---|---|---|

| Pure EP | 165.2 | 23.5 | - | 13.7 | 1254 | 41.2 | 18.7 |

| EP/PGD-2.5 | 173.0 | - | - | - | - | - | - |

| EP/PGD-5.0 | - | 32.6 | V-0 | - | - | - | - |

Data sourced from a study on a phosphorus-containing bio-based flame retardant (PGD) synthesized from guaiacol. rsc.org

Table 3: Mechanical Properties of UV-Cured Thiol-Ene Networks with a Eugenol-Based Phosphate Compound (TAMPP)

| Thiol Functionality | Tensile Strength (MPa) | Modulus (MPa) | Tg (°C) |

|---|---|---|---|

| 2 | 10.5 ± 0.4 | 250.3 ± 15.6 | 15 |

| 3 | 15.2 ± 0.5 | 425.8 ± 18.9 | 25 |

Data based on a study of tris(4-allyl-2-methoxyphenyl) phosphate (TAMPP), a derivative of the guaiacol-related compound eugenol (B1671780).

Catalytic and Redox Properties of Guaiacol Phosphate Analogues

Investigation of Guaiacol (B22219) Phosphate-Bearing Ligands in Metal Complex Catalysis

Organophosphorus compounds, a class to which guaiacol phosphate (B84403) analogues belong, are pivotal in the field of metal complex catalysis, serving as both ligands and, in some cases, catalysts themselves. catalysis.blog The utility of these compounds stems from the unique electronic and steric properties of phosphorus, which allow for the fine-tuning of a metal catalyst's activity, selectivity, and stability. catalysis.blog Ligands derived from phosphorylated aryl compounds, such as aryl phosphates and phosphonates, play a significant role in modulating the behavior of transition metal centers in various catalytic processes. catalysis.blogacs.org

The primary function of these phosphorus-bearing ligands is to coordinate with a transition metal, such as palladium, rhodium, or ruthenium, thereby altering the metal's electronic properties and steric environment. catalysis.blog This modification can stabilize reactive intermediates and guide the stereochemical outcome of a reaction. For instance, phosphine (B1218219) ligands are integral to homogeneous catalysis, including fundamental processes like asymmetric hydrogenation for creating chiral molecules and cross-coupling reactions (e.g., Suzuki-Miyaura) for forming carbon-carbon bonds. catalysis.blog While direct studies on guaiacol phosphate as a ligand are not extensively detailed in the available literature, the principles governing analogous aryl phosphates and phosphonates are well-established. These compounds can be grafted onto solid supports to create stable heterogeneous catalysts or used to form soluble metal complexes. catalysis.blog The phosphate moiety can influence the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination—key steps in many catalytic cycles.

Recent research has also explored the covalent attachment of phosphonate-substituted cofactors to protein scaffolds to generate artificial metalloenzymes. acs.org This approach combines the reactivity of a synthetic metal complex with the chiral environment of a protein, aiming to create highly selective catalysts. acs.org

| Ligand Type (Analogue) | Catalysis Application | Function | Metal Examples |

|---|---|---|---|

| Phosphines | Asymmetric Hydrogenation, Cross-Coupling Reactions | Enhance catalytic activity and selectivity by tuning the electronic/steric environment of the metal center. catalysis.blog | Palladium, Platinum, Rhodium catalysis.blog |

| Phosphoric Acids | Brønsted Acid Catalysis | Provide strong, stable acid sites for reactions. catalysis.blog | N/A (Acts as catalyst itself) |

| Phosphates and Phosphonates | Heterogeneous Catalysis, Artificial Metalloenzymes | Can be grafted onto solid supports for stability or linked to proteins to create novel catalysts. catalysis.blogacs.org | Rhodium, Manganese, Copper acs.org |

Redox Activity of Phosphorylated Aryl Compounds in Chemical Transformations

The redox behavior of phosphorylated aryl compounds is fundamental to their role in a variety of chemical transformations, particularly in the context of modern synthetic methods like photoredox and electrochemical catalysis. acs.orgbeilstein-journals.org These compounds can participate in single electron transfer (SET) processes, acting as electron donors or acceptors to generate reactive radical intermediates. acs.org The phosphorus center's ability to cycle between different oxidation states, such as P(III) and P(V), is a key feature in many organophosphorus-catalyzed reactions, although it often leads to the formation of phosphine oxide byproducts. researchgate.net

Electrochemical methods have emerged as a sustainable strategy for driving chemical reactions, and phosphorylated aryl compounds are central to many of these processes. For example, rhodium-catalyzed C-H phosphorylation can be achieved under electrochemical conditions. frontiersin.org In this process, a rhodacycle intermediate formed by C-H activation undergoes ligand exchange with a phosphine oxide, and subsequent anodic oxidation induces the reductive elimination that forms the desired C-P bond. frontiersin.org This method allows for the synthesis of various triarylphosphine oxides with high efficiency. frontiersin.org

Mechanistic studies have confirmed that many of these transformations proceed through radical pathways. The electrochemical synthesis of C2-phosphorylated indoles, for instance, involves the anodic oxidation of indole (B1671886) to generate a radical-cation intermediate, which then reacts with a trialkyl phosphite (B83602). beilstein-journals.org The unique electronic configuration of phosphorus endows these reagents with distinct chemical properties that enable them to catalyze a wide range of organic reactions, often driven by redox cycles. researchgate.net

| Reaction Type | Catalyst/System | Substrates | Key Redox Process | Reference |

|---|---|---|---|---|

| Aryl C-H Phosphorylation | Cp*Rh(OAc)₂ | 2-Phenylpyridine, Diphenylphosphine oxide | Anodic oxidation induces reductive elimination from a Rh(III) complex. frontiersin.org | frontiersin.org |

| ortho-C–H Phosphorylation | Ruthenium(II) | Arenes with N-heterocycles, Aryl/alkylphosphine oxides | Operates through a Ru(III/IV/II) catalytic cycle driven by electrochemistry. rsc.org | rsc.org |

| C2-Phosphorylation of Indoles | Platinum electrodes (anode/cathode) | Indole, Trialkyl phosphite | Anodic oxidation of indole generates a radical-cation intermediate. beilstein-journals.org | beilstein-journals.org |

| Denitrogenating Phosphorylation | [Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst) | Benzotriazoles, Trialkyl phosphites | Visible-light-induced single electron transfer (SET) process. chim.it | chim.it |

Mimetic Catalytic Activity in Model Systems (e.g., Peroxidase Mimics, if directly related to the phosphate structure, not guaiacol as substrate)

Certain inorganic materials incorporating phosphate have been shown to exhibit enzyme-like catalytic activity, functioning as "nanozymes." A notable example is the mimetic activity of copper phosphate-based nanomaterials, which can act as peroxidase mimics. rsc.org This activity is directly related to the material's structure, where the phosphate component is integral to the catalytic function.

Research into inorganic-organic hybrid copper phosphate nanoflowers (CuPNFs) has demonstrated their potential as peroxidase mimics. rsc.org In one study, an upper rim tetra-imidazolyl-phenanthroline derivatized calix researchgate.netarene conjugate (L) was used to coat copper phosphate nanoflowers, creating a hybrid material designated L@CuPNF. rsc.org These hybrid nanoflowers were found to possess significantly enhanced peroxidase-like activity compared to unmodified copper phosphate nanoflowers. rsc.org

The catalytic performance was evaluated using common peroxidase substrates such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), ortho-phenylenediamine (OPD), and guaiacol. rsc.org In the presence of hydrogen peroxide (H₂O₂), the L@CuPNF material catalyzed the oxidation of these substrates at an accelerated rate. rsc.org Specifically, the rate of TMB oxidation was two-fold higher with L@CuPNF as the catalyst compared to the unmodified CuPNF. rsc.org This demonstrates that the functionalization of the copper phosphate structure directly enhances its intrinsic catalytic properties, creating a more efficient enzyme mimic. The catalytic cycle in these systems often involves the generation of reactive oxygen species through a Fenton-like reaction between the copper ions in the phosphate matrix and H₂O₂. nih.gov

| Catalyst | Description | Relative Reaction Rate | Observation |

|---|---|---|---|

| L@CuPNF | Calixarene-coated copper phosphate nanoflowers. rsc.org | ~2x | Exhibited a 2-fold increase in the rate of TMB oxidation compared to the control. rsc.org |

| CuPNF (Control) | Unmodified copper phosphate nanoflowers. rsc.org | 1x | Baseline peroxidase-like activity. rsc.org |

Mechanistic Investigations of Guaiacol Phosphate Biochemical Interactions Non Clinical

Enzymatic Biotransformation of Guaiacol (B22219) Phosphate (B84403)

Research specifically detailing the direct enzymatic biotransformation of the guaiacol phosphate ester is not extensively documented in publicly available literature. Enzymatic action is more commonly reported on guaiacol itself, which frequently serves as a substrate for peroxidase enzymes in laboratory assays conducted within a phosphate buffer solution. walshmedicalmedia.comajol.infonih.govresearchgate.net

However, the biotransformation of a phosphate ester like this compound would hypothetically involve hydrolase enzymes, specifically phosphatases (E.C. 3.1.3). Phosphatases are a class of enzymes that catalyze the cleavage of phosphate esters through hydrolysis, a reaction that adds a water molecule across the ester bond. ufl.edu This process results in the removal of a phosphate group from the substrate, yielding an alcohol and an inorganic phosphate ion. ufl.edu In the case of this compound, a phosphatase would catalyze its conversion into guaiacol and inorganic phosphate. The general mechanism for hydrolase enzymes is the catalysis of breaking down complex substrates into smaller products by breaking a bond and adding the elements of water. ufl.edu

Interactions with Biomolecules at a Fundamental Level

At a fundamental, non-clinical level, this compound is identified as a molecule that can be conjugated with carrier biomolecules, such as hyperbranched polyglycerols (HBPs), to form nanoconjugates. google.com The interaction between this compound and such polymers is governed by several fundamental forces. These interactions are crucial for the encapsulation or conjugation that protects the therapeutic agent. google.com

The primary forces involved in the formation of these complexes include:

Hydrogen Bonding: The phosphate and methoxy (B1213986) groups of this compound can participate in hydrogen bonding with functional groups on polymers or other biomolecules.

Electrostatic Interactions: The negatively charged phosphate group can engage in electrostatic interactions with positively charged regions of a biomolecule.

These fundamental interactions allow for the formation of a stable complex between this compound and a larger carrier molecule. google.com

Interactive Table: Potential Biomolecular Interactions of this compound

Below is a summary of the types of fundamental interactions this compound may engage in when forming conjugates with carrier biomolecules.

| Interaction Type | Participating Group on this compound | Description | Reference |

| Hydrogen Bonding | Phosphate Group, Methoxy Group | Formation of hydrogen bonds with suitable donor/acceptor groups on a carrier polymer. | google.com |

| Electrostatic Interaction | Phosphate Group | Attraction between the negatively charged phosphate and positively charged sites on a biomolecule. | google.com |

| London Dispersion Forces | Aromatic Ring, Entire Molecule | Weak, short-range intermolecular forces arising from temporary fluctuations in electron distribution. | google.com |

Computational Modeling of Molecular Docking and Interaction Dynamics

Environmental Fate and Degradation Mechanisms of Guaiacol Phosphate in Research Contexts

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis in Environmental Systems)

Abiotic degradation involves chemical transformation without the intervention of living organisms. For guaiacol (B22219) phosphate (B84403), the principal abiotic pathways are hydrolysis of the phosphate ester bond and photolysis of the aromatic structure.

Hydrolysis

Hydrolysis is a primary abiotic degradation process for organophosphate esters (OPEs) in aquatic environments. cdc.gov This reaction involves the cleavage of the ester bond, which for guaiacol phosphate would yield guaiacol and inorganic phosphate. The rate of this reaction is highly dependent on environmental conditions, particularly pH. Generally, the P-O bond in OPEs is relatively stable, more so than P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com

Research on various aryl phosphates shows that hydrolysis is typically slow in neutral or acidic waters but accelerates significantly under alkaline conditions (pH > 9). cdc.govepa.gov For instance, the half-life of triphenyl phosphate (TPP) was found to decrease from 7.5 days at pH 8.2 to 1.3 days at pH 9.5. cdc.gov Given its structure as an aryl phosphate, this compound is expected to follow a similar pattern, exhibiting low hydrolysis rates under most natural water conditions but degrading more rapidly in alkaline environments.

Furthermore, mineral surfaces in soils and sediments can catalyze the hydrolysis of phosphate esters. Studies have shown that manganese dioxide, a common soil mineral, facilitates the hydrolysis of p-nitrophenyl phosphate, another aryl phosphate ester. acs.org This suggests that the interaction with sediment and soil particles could be a significant factor in the abiotic degradation of this compound in the environment.

Photolysis

Photolysis, or degradation by sunlight, is another critical abiotic pathway. This process can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals (•OH). mdpi.comscielo.br

Guaiacol itself is known to be susceptible to photolysis. hep.com.cn Research on the photodegradation of various OPEs confirms that this is a major route of elimination for the entire class of compounds in surface waters. scielo.brscielo.br The presence of photosensitizers, such as humic acids in natural waters, can accelerate indirect photolysis by producing reactive radicals. scielo.br In atmospheric contexts, the transformation of OPEs can lead to the formation of various products, indicating that photochemical reactions are a key fate process. acs.org

The photodegradation of parent tri-organophosphate esters is a known source of their di-ester metabolites in the environment, demonstrating that photolysis can cleave the ester bonds. nih.gov For this compound, photolysis could therefore lead to the cleavage of the phosphate group or the transformation of the guaiacol ring. In the presence of atmospheric pollutants like nitrites, guaiacol can undergo photo-nitration to form products such as nitroguaiacols.

Biotic Degradation by Microorganisms (excluding general toxicology)

Microbial activity is a dominant factor in the environmental degradation of both organophosphate esters and phenolic compounds like guaiacol. The degradation of this compound likely proceeds via two main routes: enzymatic cleavage of the phosphate ester bond followed by degradation of the resulting guaiacol, or direct oxidation of the guaiacol moiety by microbial enzymes.

The primary pathway for the biotic breakdown of OPEs is enzymatic hydrolysis. cdc.govmdpi.com A wide range of soil and aquatic microorganisms produce enzymes called phosphatases that can cleave the P-O bond, releasing the alcohol and inorganic phosphate. researchgate.net This process allows the microorganisms to utilize the phosphorus for their growth. Several bacterial strains have been isolated that can use OPEs as their sole source of phosphorus. researchgate.net

Research has identified specific bacterial genera with a high capacity for degrading aryl-OPEs. Strains of Rhodococcus and Sphingopyxis, for example, have been shown to rapidly degrade compounds like triphenyl phosphate (TPhP). nih.govnih.govresearchgate.net A Rhodococcus-Sphingopyxis consortium was able to degrade TPhP with a half-life of just 4.53 hours under optimal conditions. nih.gov This strong evidence suggests that microbial communities in soil and water would readily hydrolyze this compound to liberate guaiacol.

Once guaiacol is released, it is subject to further microbial degradation. A key pathway is O-demethylation to catechol, a reaction catalyzed by cytochrome P450 monooxygenase systems found in bacteria such as Rhodococcus opacus and Amycolatopsis sp. The resulting catechol is then funneled into central metabolism and mineralized.

Another significant biotic mechanism is oxidation by laccase enzymes. Laccases are copper-containing oxidoreductases secreted by many fungi and bacteria that can oxidize a broad range of phenolic compounds, including guaiacol. benthamdirect.comeurekaselect.com The laccase-catalyzed oxidation of guaiacol is a well-documented process used in many laboratory assays. While laccases are not typically known for cleaving phosphate esters directly, some laccase-mediator systems (LMS) have shown the ability to degrade certain organophosphorus compounds, suggesting a potential for direct transformation of the intact this compound molecule. nih.govnih.govresearchgate.net

Table 1: Examples of Microbial Degradation of Aryl Organophosphate Esters This table is interactive. Click on the headers to sort the data.

| Microorganism/Consortium | Compound | Half-life (hours) | Reference |

|---|---|---|---|

| Rhodococcus-Sphingopyxis consortium | Triphenyl phosphate (TPhP) | 4.53 | nih.gov |

| Rhodococcus-Sphingopyxis consortium | Tricresyl phosphate (TCrP) | 21.11 | nih.gov |

| Rhodococcus-Sphingopyxis consortium | 2-Ethylhexyl diphenyl phosphate (EHDPP) | 23.0 | nih.gov |

| Brevibacillus brevis | tri-p-cresyl phosphate | Degraded 93.9% in 120h | hep.com.cn |

| Brevibacillus brevis | tri-m-cresyl phosphate | Degraded 82.9% in 120h | hep.com.cn |

Research on Environmental Persistence and Transformation Products (non-toxicity assessment)

The environmental persistence of this compound is determined by the combined rates of the abiotic and biotic degradation pathways. While aryl phosphates generally have the potential to break down, their persistence can vary widely based on environmental conditions and molecular structure. service.gov.uk The presence of active microbial communities is crucial, as biodegradation is often the most rapid degradation route. hep.com.cnsidalc.net Colder temperatures, for instance, have been shown to slow the biodegradation of aryl-OPEs in marine environments, thereby increasing their persistence. sidalc.net

The transformation of this compound leads to a series of intermediate products. The initial and most significant transformation is the cleavage of the phosphate ester bond, either through hydrolysis or enzymatic action.

Primary Transformation Products:

Guaiacol: Released upon cleavage of the P-O-Aryl bond.

Inorganic Phosphate (PO₄³⁻): Released from the ester, becoming available as a nutrient.

Following this initial step, the guaiacol moiety undergoes further degradation.

Secondary Transformation Products (from Guaiacol):

Catechol: The primary product of microbial O-demethylation of guaiacol.

Nitroguaiacols: Can be formed through photolytic reactions in the presence of nitrogen oxides in the atmosphere or water.

Studies on other OPEs have identified additional transformation products resulting from microbial metabolism, including hydroxylated and conjugated metabolites. mdpi.comresearchgate.net For example, triphenyl phosphate can be biotransformed into diphenyl phosphate (its di-ester) and subsequently into hydroxylated diphenyl phosphate. researchgate.net By analogy, this compound would first be hydrolyzed to guaiacol and phosphate. The guaiacol would then likely be converted to catechol before the aromatic ring is cleaved and the molecule is ultimately mineralized to CO₂ and water by microorganisms.

Table 2: Key Transformation Products of this compound and Related Compounds This table is interactive. You can filter the table by using the search box.

| Parent Compound | Degradation Pathway | Transformation Product(s) | Reference |

|---|---|---|---|

| This compound (inferred) | Hydrolysis / Enzymatic Cleavage | Guaiacol, Inorganic Phosphate | cdc.govresearchgate.netnih.gov |

| Guaiacol | Microbial O-demethylation | Catechol | (from initial search) |

| Guaiacol | Photolysis with NOx | Nitroguaiacols | (from initial search) |

| Triphenyl Phosphate (Aryl-OPE) | Microbial Hydrolysis | Diphenyl Phosphate, Phenol | researchgate.net |

| Organophosphate Esters (general) | Plant Metabolism (Hydrolysis) | Corresponding di-esters and mono-esters | acs.org |

| Tris(2-butoxyethyl) phosphate (TBEP) | Microbial Oxidation/Hydrolysis | Hydroxylated and carboxylated products | mdpi.com |

Future Research Directions and Emerging Opportunities for Guaiacol Phosphate

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of Guaiacol (B22219) Phosphate (B84403) is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable feedstocks and environmentally benign processes. A primary focus is the sustainable sourcing of guaiacol itself, which is a major derivative of lignin (B12514952), an abundant and renewable biopolymer. nih.govbohrium.comchemrxiv.org Research into the catalytic valorization of lignocellulosic biomass is a cornerstone of this approach, aiming to develop efficient pathways for lignin depolymerization to yield guaiacol and other phenolic platform chemicals. chemrxiv.orgresearchgate.net

Innovations are anticipated in the phosphorylation process itself. Future methodologies will likely move away from conventional reagents that are often hazardous. bohrium.com Green synthetic routes under investigation include:

Catalytic Phosphorylation: The use of solid acid catalysts, such as zeolites or mesoporous materials like aluminophosphates (AlPO), presents a promising avenue for the esterification of guaiacol. scispace.comacs.org These catalysts offer advantages in terms of reusability, reduced waste, and potentially milder reaction conditions.

Biocatalysis: Enzyme-mediated synthesis represents a frontier in green chemistry. The exploration of specific enzymes, such as kinases or phosphatases engineered for synthetic purposes, could enable highly selective phosphorylation of guaiacol under aqueous, ambient conditions.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, enhancing safety, improving yield, and allowing for easier scalability compared to traditional batch processes. This approach is particularly suitable for optimizing new catalytic systems.

Benign Solvents: The replacement of volatile organic solvents with greener alternatives like deep eutectic solvents (DESs) or water is a critical goal. chemrxiv.org Research has shown that DES can be tuned to modulate reactivity in challenging chemical transformations. chemrxiv.org

These sustainable approaches aim to create an atom-economic and environmentally friendly manufacturing paradigm for Guaiacol Phosphate, aligning its production with the goals of a circular bio-economy. researchgate.net

| Green Synthesis Strategy | Description | Potential Advantages | Relevant Research Areas |

| Lignin Valorization | Direct catalytic conversion of lignin or lignocellulosic biomass to produce the guaiacol precursor. chemrxiv.org | Utilizes a renewable, abundant, and low-cost feedstock. nih.govresearchgate.net | Biorefinery, Heterogeneous Catalysis |

| Solid Acid Catalysis | Use of reusable catalysts like zeolites or aluminophosphates for the phosphorylation step. acs.org | Catalyst recyclability, reduced waste streams, potential for milder conditions. | Materials Chemistry, Catalysis |

| Enzymatic Synthesis | Application of engineered enzymes to catalyze the phosphorylation of guaiacol. | High selectivity, operation in aqueous media, biodegradable catalysts. | Biotechnology, Biocatalysis |

| Flow Chemistry | Synthesis in continuous flow reactor systems. | Enhanced safety, improved process control, scalability, and efficiency. | Chemical Engineering, Process Chemistry |

| Green Solvents | Use of deep eutectic solvents (DESs) or aqueous systems instead of volatile organic compounds. chemrxiv.org | Reduced environmental impact, improved safety, tunable reaction media. chemrxiv.org | Green Chemistry, Solvent Chemistry |

Exploration of Novel Material Applications and Advanced Composites

While research into this compound as a material component is still nascent, its constituent parts—the bio-based guaiacol core and the functional phosphate group—suggest significant potential in advanced materials and composites. Guaiacol and other lignin-derived phenols are already being explored as sustainable replacements for petroleum-based monomers, such as bisphenol A (BPA), in polymer synthesis. researchgate.netrsc.org

The incorporation of a phosphate moiety is particularly strategic, as organophosphorus compounds are widely recognized for their effectiveness as halogen-free flame retardants. researchgate.netresearchgate.netacs.org The phosphorus element can promote char formation during combustion, creating an insulating layer that starves the fire of fuel and oxygen. researchgate.net

Emerging opportunities for this compound in materials science include:

Bio-based Flame Retardants: this compound could be developed as a reactive or additive flame retardant for various polymer systems, including epoxy resins, polyurethanes, and polyesters. researchgate.netresearchgate.netrsc.org Its bio-based origin would offer a sustainable alternative to conventional halogenated or fossil-fuel-derived flame retardants. acs.orgrsc.org

Functional Epoxy Resins: As a monomer, a derivative of this compound could be used to synthesize new epoxy resins. researchgate.net Such a material would possess intrinsic flame retardancy and could exhibit enhanced thermal stability and mechanical properties due to the rigid phenolic structure and the presence of phosphorus. rsc.orgresearchgate.net

Advanced Composites and Coatings: The compound could serve as a functional additive in composites, imparting not only flame retardancy but also potentially improving adhesion, UV resistance, and antioxidant properties, leveraging the inherent characteristics of phenolic structures. rsc.org Research into lignin-based nanoparticles for polymer reinforcement highlights the potential for creating multifunctional composites. rsc.org

| Potential Application | Key Functionality | Target Materials | Anticipated Benefits |

| Reactive Flame Retardant | Phosphorus group promotes charring; Guaiacol backbone provides rigidity. researchgate.netresearchgate.net | Epoxy Resins, Polyurethanes | Sustainable sourcing, halogen-free, improved fire safety. rsc.org |

| Bio-based Polymer Monomer | Phenolic hydroxyl and phosphate groups offer reactive sites for polymerization. | Thermosets, Polyesters | Replacement for fossil-based monomers (e.g., BPA), built-in functionality. researchgate.netrsc.org |

| Multifunctional Additive | Combination of antioxidant (phenol) and flame retardant (phosphate) properties. | Polymer Composites, Coatings | Enhanced durability, fire resistance, thermal stability, UV protection. rsc.org |

| Adhesive Formulations | Phenolic structure can improve adhesion properties. rsc.org | Bio-adhesives | Improved bonding strength, reduced reliance on petrochemicals. rsc.org |

Computational Chemistry for Rational Design and Property Prediction

Computational chemistry provides indispensable tools for accelerating the research and development of new molecules like this compound, minimizing the need for extensive trial-and-error experimentation. researchgate.net Methods such as Density Functional Theory (DFT) and molecular modeling can offer profound insights into molecular properties and reactivity before synthesis is even attempted. researchgate.netresearchgate.netacs.org

Future research will heavily rely on these computational approaches for:

Property Prediction: DFT calculations can be used to predict fundamental properties of this compound, including its conformational geometry, electronic structure, and thermodynamic stability. researchgate.netacs.org This data is crucial for understanding its potential behavior as a monomer or additive.

Mechanism Elucidation: Computational studies can model reaction pathways for the synthesis of this compound, helping to optimize conditions and select appropriate catalysts. researchgate.netacs.org For material applications, modeling can simulate pyrolysis and combustion mechanisms to predict its effectiveness as a flame retardant. researchgate.net

Rational Design of Derivatives: In silico methods enable the rational design of new this compound derivatives with tailored properties. exo-ricerca.itchemcomp.com By systematically modifying the structure (e.g., adding different functional groups), chemists can screen a vast chemical space to identify candidates with enhanced flame retardancy, polymerizability, or other desired characteristics. acs.org

Predicting ADME Properties: For potential biological applications, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, guiding the design of molecules with better bioavailability or lower toxicity. exo-ricerca.itnih.gov

The synergy between computational prediction and experimental validation will be key to efficiently navigating the development landscape for this compound-based technologies.

| Computational Method | Application for this compound | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction energetics. researchgate.netacs.org | Bond dissociation energies, reaction barriers, molecular orbitals, stability. acs.orgacs.org |

| Molecular Dynamics (MD) | Simulating behavior in a polymer matrix or solvent. | Polymer compatibility, diffusion coefficients, conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., enzyme active sites). | Biocatalytic synthesis pathways, enzyme-substrate interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with material or biological properties. exo-ricerca.it | Flame retardancy efficiency, toxicity, antioxidant activity. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The successful development and application of this compound are contingent upon a deeply interdisciplinary research approach, bridging multiple scientific fields. mdpi.com The journey from renewable biomass to a final, high-performance material requires a seamless collaboration between experts in chemistry, materials science, chemical engineering, and computational science. mdpi.comnih.gov

Key areas for interdisciplinary collaboration include:

Synthesis and Polymerization: Organic and polymer chemists must work together to first develop green synthetic routes to this compound and then to incorporate it effectively into polymer chains or blends. researchgate.netrsc.org

Material Characterization and Testing: Materials scientists are essential for characterizing the properties of the resulting polymers and composites. This involves testing for mechanical strength, thermal stability, and, crucially, flame retardancy according to industry standards. rsc.org

Process Engineering and Scalability: Chemical engineers will play a vital role in translating laboratory-scale syntheses into viable, scalable industrial processes, ensuring that green chemistry principles are maintained during scale-up. nih.govsu.se

Computational and Experimental Synergy: A continuous feedback loop between computational chemists, who design and predict, and experimental scientists, who synthesize and test, will be crucial for the rapid and rational development of new materials. chemcomp.comnih.gov

This collaborative ecosystem is fundamental to navigating the complexities of creating next-generation sustainable materials. The development of this compound serves as a model for how interdisciplinary efforts can transform bio-based platform molecules into value-added products for a more sustainable future. rsc.orgresearchgate.net

Q & A

Q. How can this compound assays be adapted for high-throughput screening in mutant plant lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.